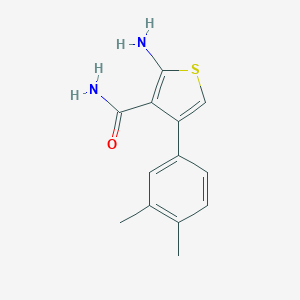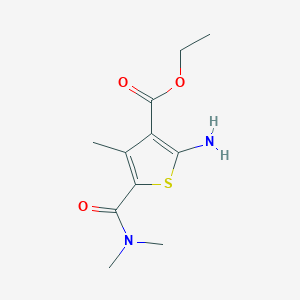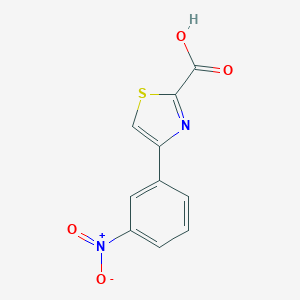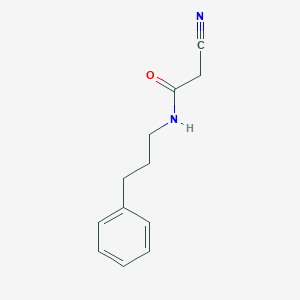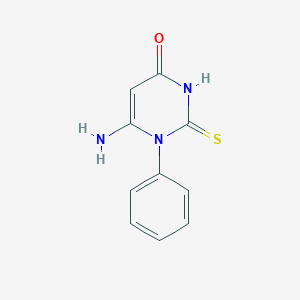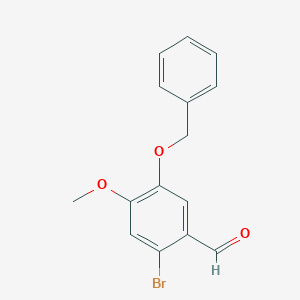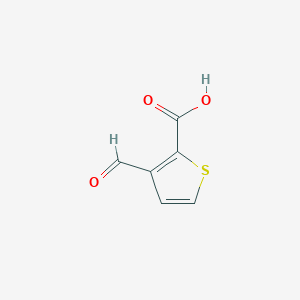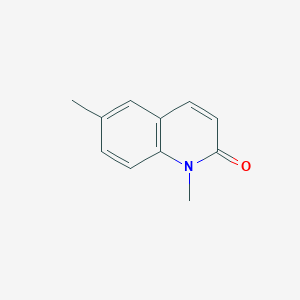
2-Bromo-4,6-dimethylaniline
Overview
Description
2-Bromo-4,6-dimethylaniline is a chemical compound used in various applications . It is involved in the synthesis of 2-phenoxy-4,6-dimethylaniline and (4aR,9aR)-4a,6,8-trimethyl-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one . It can also react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-dimethylaniline involves various reactions. For instance, it can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline. This reaction requires the reagent Et3N, catalyst CuCl, and the menstruum dioxane .Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-dimethylaniline is C8H10BrN . The molecular weight is 200.08 g/mol . The InChI key is YOSJCQJJIHEUKA-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline. This reaction requires the reagent Et3N, catalyst CuCl, and the menstruum dioxane .Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethylaniline is a white solid . It is insoluble in water .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-4,6-dimethylaniline Applications
Synthesis of Antitumor Drugs: 2-Bromo-4,6-dimethylaniline is utilized as a key intermediate in the synthesis of antitumor drugs such as dasatinib and bosutinib, which are crucial in the treatment of chronic myeloid leukemia (CML) and other cancers .
Production of Dyes: This compound serves as an intermediate in the production of various dyes used in the textile industry, enhancing the range of colors and properties available for fabrics.
Agrochemical Formulations: In agriculture, 2-Bromo-4,6-dimethylaniline is involved in creating agrochemicals that protect crops from pests and diseases, thereby improving yield and quality.
Pharmaceutical Research: It is used in pharmaceutical research to develop new medications by acting as a building block for complex molecular structures.
Organic Synthesis: The compound is employed in organic synthesis reactions, such as coupling with 3-chloro-3-methyl-but-1-yne to produce specialized organic molecules .
Safety And Hazards
2-Bromo-4,6-dimethylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The relevant papers retrieved provide valuable information about 2-Bromo-4,6-dimethylaniline. For instance, one paper discusses the hepatotoxicity of 2-bromo-4,6-dinitroaniline (BDNA), a related compound, and the role of the gut-liver axis in rats . Another paper presents a structural study of 2,4-dimethylaniline derivatives .
properties
IUPAC Name |
2-bromo-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJCQJJIHEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073512 | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dimethylaniline | |
CAS RN |
41825-73-4 | |
| Record name | 2-Bromo-4,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41825-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41825-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 2-bromo-4,6-dimethylaniline play in the Ullmann ether formation reaction studied in the research?
A1: 2-bromo-4,6-dimethylaniline serves as a substrate in the Ullmann ether formation reaction. The research investigates its reaction with various alkoxides in the presence of different pyridine-based ligands and copper catalysts []. The bromine atom on the aromatic ring is replaced by the alkoxide group, forming an aryl ether.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

